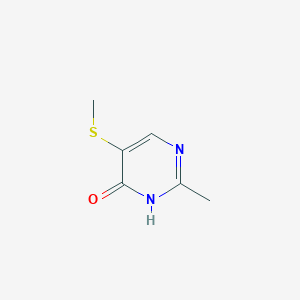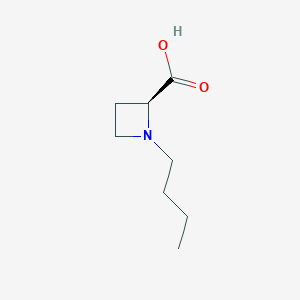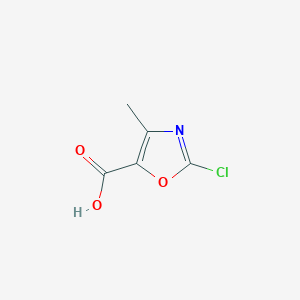![molecular formula C6H9BN2O2 B15072226 (6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)boronic acid CAS No. 1876473-42-5](/img/structure/B15072226.png)
(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)boronic acid is a heterocyclic compound that contains both imidazole and pyrrole rings fused together.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)boronic acid typically involves the condensation of 1H-imidazole with acrolein, followed by subsequent reactions to introduce the boronic acid moiety . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for cost-effectiveness and efficiency. This may include the use of continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials, including polymers and advanced composites.
Wirkmechanismus
The mechanism of action of (6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)boronic acid involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The pathways involved may include inhibition of key metabolic processes or disruption of cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused ring structure and are known for their wide range of applications in medicinal chemistry.
Pyrrolo[1,2-a]imidazoles: These are closely related compounds with similar chemical properties and applications.
Uniqueness
(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)boronic acid is unique due to the presence of the boronic acid moiety, which imparts distinct chemical reactivity and potential for forming boron-containing compounds. This makes it particularly valuable in the development of new materials and as a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
1876473-42-5 |
|---|---|
Molekularformel |
C6H9BN2O2 |
Molekulargewicht |
151.96 g/mol |
IUPAC-Name |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylboronic acid |
InChI |
InChI=1S/C6H9BN2O2/c10-7(11)5-4-8-6-2-1-3-9(5)6/h4,10-11H,1-3H2 |
InChI-Schlüssel |
BMBFFHUQGZQFKW-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=C2N1CCC2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


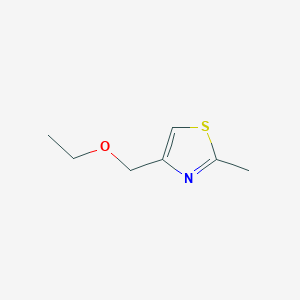
![7,8-Dihydrocyclopenta[ij]isoquinoline](/img/structure/B15072147.png)
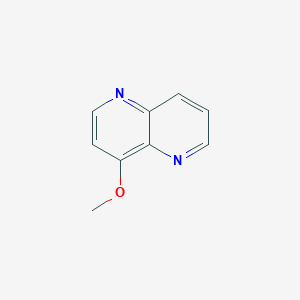
![1-Oxaspiro[3.5]nonane-2-methanol](/img/structure/B15072171.png)
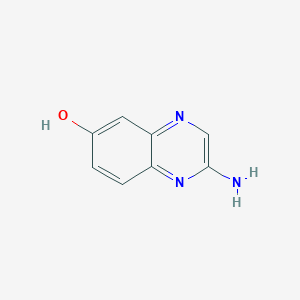
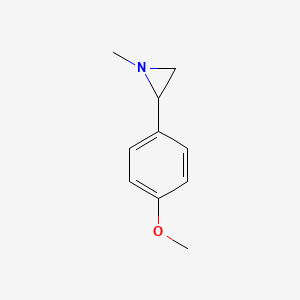
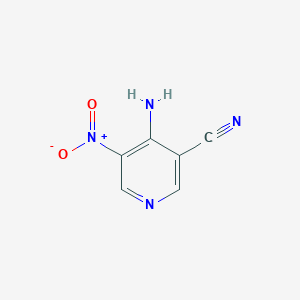

![2-Isopropyl-3,3a-dihydropyrazolo[1,5-a]pyridine](/img/structure/B15072213.png)

